4-(chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole
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Overview
Description
4-(Chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole (CMFT) is a heterocyclic compound that has been studied extensively for its potential applications in scientific research. CMFT has a wide range of properties and characteristics that make it an attractive option for a variety of applications.
Scientific Research Applications
Synthesis and Characterization
Synthesis and Theoretical Analysis : 1,2,4-triazole derivatives, including chloro and fluoro derivatives, have been synthesized and characterized through various techniques such as X-ray diffraction, DSC, TGA, and HSM. These derivatives exhibit unique intermolecular interactions, contributing to their structural and functional properties (Shukla et al., 2014).
Structural Characterization of Derivatives : Isostructural triazole derivatives containing fluorophenyl groups have been synthesized. Their structure determination involved single-crystal diffraction, revealing planar molecules with specific orientation of fluorophenyl groups (Kariuki et al., 2021).
Molecular Interactions and Stability
Intermolecular Interactions and Stability : A study on ethyl 2-triazolyl-2-oxoacetate derivatives, including those with fluoro and chlorophenyl groups, revealed significant O⋯π-hole tetrel bonding interactions. These interactions were analyzed using Hirshfeld surface analysis and DFT calculations, contributing to understanding the molecule's stability (Ahmed et al., 2020).
Long-Range Coupling Analysis : Triazole derivatives with fluorophenyl substituents show long-range 19F-1H and 19F-13C coupling, which was confirmed through NMR spectroscopy and X-ray analysis. This study helps in understanding the spatial arrangement and electronic properties of these molecules (Kane et al., 1995).
Applications in Material Synthesis
Synthesis of Intermediate Compounds : Research on the synthesis of (Chloromethyl) bis (4-fluorophenyl) methylsilane, an intermediate for fungicides, highlights the use of 1,2,3-triazoles in material synthesis. The study provides insights into improving the purity and yield of such intermediates (Xiang-li, 2013).
Energetic Salts Synthesis : The synthesis of triazolyl-functionalized energetic salts using 1-(chloromethyl)-1H-1,2,4-triazole illustrates the compound's utility in developing materials with high thermal stability and density (Wang et al., 2007).
Pharmaceutical and Chemical Applications
Antimicrobial Studies : A class of 1,2,4-triazole derivatives, including fluorophenyl compounds, were synthesized and found to have enhanced antimicrobial properties when halogen substituted. This demonstrates the pharmaceutical potential of these derivatives (Desabattina et al., 2014).
Synthesis of PPAR Agonists : The synthesis of 1,4-disubstituted 1,2,3-triazoles with PPAR agonist activities, including compounds with fluoro and chloro substituents, reveals the compound's significance in developing novel pharmaceutical agents (Ciocoiu et al., 2010).
properties
IUPAC Name |
4-(chloromethyl)-1-(3-fluorophenyl)triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFN3/c10-5-8-6-14(13-12-8)9-3-1-2-7(11)4-9/h1-4,6H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGLRQATCZRWNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=C(N=N2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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